1,3-Benzodioxole, 5-(phenylmethoxy)-
Description
1,3-Benzodioxole, 5-(phenylmethoxy)- (systematic name: 5-(benzyloxy)-1,3-benzodioxole) is a benzodioxole derivative featuring a phenylmethoxy (-OCH₂C₆H₅) substituent at the 5-position of the 1,3-benzodioxole core. The benzodioxole scaffold is known for its stability and versatility in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
66177-24-0 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-phenylmethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O3/c1-2-4-11(5-3-1)9-15-12-6-7-13-14(8-12)17-10-16-13/h1-8H,9-10H2 |
InChI Key |
JEUUXPKQEVMAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related 1,3-benzodioxole derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Substituent Variations and Structural Analogues
Physicochemical Properties
- Solubility: Safrole: Insoluble in water; miscible with organic solvents (e.g., ethanol, ether) . Sesamol: Soluble in ethanol, partially soluble in water . 5-(Phenylmethoxy) analog: Expected low water solubility due to hydrophobic benzyl group; soluble in DMSO or ethanol (inferred from structural analogs).
- Thermal Stability: Safrole has a boiling point of 235–237°C , while sesamol decomposes at ~150°C due to phenolic hydroxyl reactivity . The phenylmethoxy derivative likely exhibits higher thermal stability than sesamol but lower than safrole.
Reactivity and Functionalization
Electrophilic Substitution : The 5-position of 1,3-benzodioxole is reactive toward electrophiles. For example:
Steric Effects : The bulky phenylmethoxy group may hinder reactions at adjacent positions compared to smaller substituents (e.g., -OH in sesamol or -CH₂Cl in 5-chloromethyl derivatives).
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